3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a complex organic compound that features a trifluoromethylphenyl group, a sulfonyl group, a pyrrolidine ring, and an oxadiazole ring
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a trifluoromethyl group, which is often used in drug design to improve potency, stability, and lipophilicity .
Mode of Action
The presence of the pyrrolidine ring and the trifluoromethyl group suggests that the compound may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The biochemical pathways affected by the compound are currently unknown. Many bioactive aromatic compounds containing similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. The presence of the pyrrolidine ring and the trifluoromethyl group suggests that the compound may have a broad spectrum of biological activities .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. The presence of the trifluoromethyl group suggests that the compound may be stable under a variety of environmental conditions .
Preparation Methods
The synthesis of 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the trifluoromethylphenyl group and the sulfonyl group. The final step involves the formation of the oxadiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation
Comparison with Similar Compounds
Similar compounds to 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole include other sulfonyl-substituted pyrrolidines and oxadiazoles. For example:
3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-triazole: This compound has a triazole ring instead of an oxadiazole ring.
3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-thiadiazole:
Properties
IUPAC Name |
3-[1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3S/c14-13(15,16)10-3-1-2-4-11(10)23(20,21)19-6-5-9(7-19)12-17-8-22-18-12/h1-4,8-9H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCJSHLRRAPBTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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